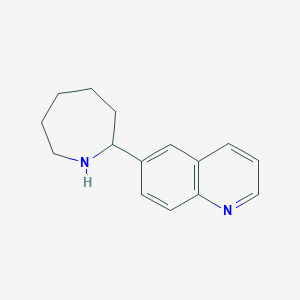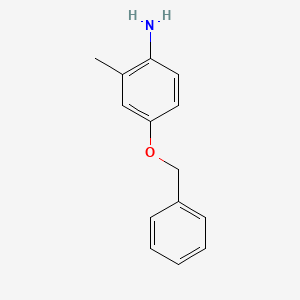
4-(苄氧基)-2-甲基苯胺
概述
描述
4-(Benzyloxy)-2-methylaniline, also known as BMA, is an organic compound belonging to the class of anilines. It is an aromatic compound composed of a benzene ring fused to an amine group. BMA is used in a variety of scientific applications, including organic synthesis and drug development. BMA is a useful starting material for the synthesis of a variety of organic compounds. It is also a versatile intermediate for the preparation of pharmaceuticals, dyes, and other organic compounds.
科学研究应用
Liquid Crystal Development
“4-(Benzyloxy)-2-methylaniline” is a key component in the synthesis of new liquid-crystalline compounds. These compounds exhibit mesomorphic properties that are valuable in the development of displays and sensors. The benzyloxy group, in particular, affects the stability and type of the smectic A (SmA) phase observed in these materials .
Antimicrobial Agents
This compound has been utilized in the creation of novel chalcone derivatives, which show promise as antimicrobial agents. These derivatives have been tested against various bacterial strains, showcasing the potential of “4-(Benzyloxy)-2-methylaniline” in pharmaceutical and medicinal chemistry for developing new antibacterial drugs .
Asymmetric Synthesis
In the field of asymmetric synthesis, “4-(Benzyloxy)-2-methylaniline” serves as a chiral building block. It’s instrumental in the synthesis of biologically active compounds, including natural products and pharmaceuticals, where chirality is a crucial factor.
Dye Synthesis
The compound is involved in the synthesis of hetaryl-azophenol dyes. These dyes are significant for polyester fiber dyeing, indicating the compound’s role in the textile industry. Additionally, it finds applications in the rubber industry, where it contributes to the production of various rubber goods .
作用机制
Target of Action
It is known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium complexes in this process .
Mode of Action
In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of electrophilic organic groups to palladium, which becomes oxidized as it donates electrons to form a new Pd–C bond . Transmetalation then occurs with nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound may play a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
In the context of suzuki–miyaura coupling, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
It is known that the success of suzuki–miyaura coupling, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
属性
IUPAC Name |
2-methyl-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZVPMQBIGSBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588227 | |
| Record name | 4-(Benzyloxy)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4792-60-3 | |
| Record name | 4-(Benzyloxy)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1284451.png)
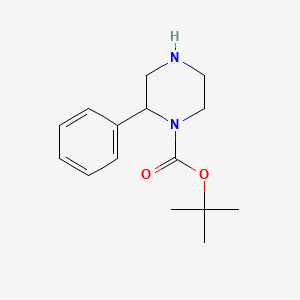
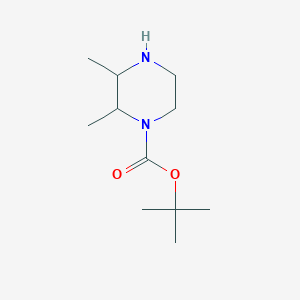
![3-Bromo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1284462.png)

![2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1284467.png)
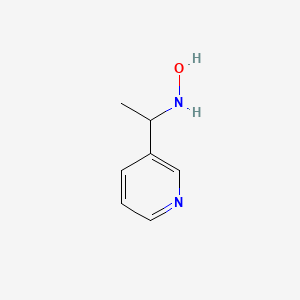
![3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B1284471.png)
![2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine](/img/structure/B1284472.png)
![2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1284473.png)
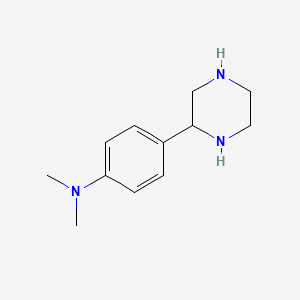

![3-Bromo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1284478.png)
